4-Methoxy-2-(((3R,6S)-6-methylpiperidin-3-yl)oxy)pyridine dihydrochloride
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Overview
Description
4-Methoxy-2-(((3R,6S)-6-methylpiperidin-3-yl)oxy)pyridine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2 It is a derivative of pyridine and piperidine, featuring a methoxy group and a piperidinyl-oxy substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(((3R,6S)-6-methylpiperidin-3-yl)oxy)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as methylating agents.
Piperidinyl-oxy Substitution: The piperidinyl-oxy group is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with the pyridine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(((3R,6S)-6-methylpiperidin-3-yl)oxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy or piperidinyl-oxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced derivatives of the original compound
Substitution: Substituted pyridine derivatives
Scientific Research Applications
4-Methoxy-2-(((3R,6S)-6-methylpiperidin-3-yl)oxy)pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(((3R,6S)-6-methylpiperidin-3-yl)oxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-pyridinecarboxylic acid
- 4-Methoxy-2-pyridinol
- 4-Methoxy-2-pyridylamine
Uniqueness
4-Methoxy-2-(((3R,6S)-6-methylpiperidin-3-yl)oxy)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and piperidinyl-oxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-2-[(3R,6S)-6-methylpiperidin-3-yl]oxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-9-3-4-11(8-14-9)16-12-7-10(15-2)5-6-13-12;;/h5-7,9,11,14H,3-4,8H2,1-2H3;2*1H/t9-,11+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHCQHBUZNBNOG-NAUXGDFUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)OC2=NC=CC(=C2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)OC2=NC=CC(=C2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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